PEG10 Chain Length Delivers a Defined 628 Da Intermediate Molar Mass Distinct from PEG8 and PEG12 Analogs
Bromo-PEG10-bromide provides a molecular weight of 628.39 g/mol (C₂₂H₄₄Br₂O₁₀), representing an intermediate spacer length with exactly 10 ethylene oxide (EO) repeat units. This distinguishes it from the nearest commercially available Br-PEGn-Br analogs: Br-PEG8-Br (C₁₈H₃₆Br₂O₈, MW 540.29, 8 EO units) and Br-PEG12-Br (C₂₆H₅₂Br₂O₁₂, MW 716.50, 12 EO units) [1]. The mass increment from PEG8 to PEG10 is approximately 88 g/mol (2 additional EO units), while the gap from PEG10 to PEG12 is approximately 88 g/mol. This precise molecular weight and chain-length increment translates to predictable changes in the end-to-end distance and hydrodynamic radius of the resulting conjugate, making PEG10 a deliberate choice for applications requiring greater spatial separation than PEG8 can provide, without the excessive flexibility and viscosity associated with PEG12 [2].
| Evidence Dimension | Molecular weight and ethylene oxide repeat unit count |
|---|---|
| Target Compound Data | 628.39 g/mol, 10 EO units, C₂₂H₄₄Br₂O₁₀ (Br-PEG10-Br) |
| Comparator Or Baseline | Br-PEG8-Br: 540.29 g/mol, 8 EO units, C₁₈H₃₆Br₂O₈; Br-PEG12-Br: 716.50 g/mol, 12 EO units, C₂₆H₅₂Br₂O₁₂ |
| Quantified Difference | +88.10 g/mol (+16.3% mass increase) vs Br-PEG8-Br; -88.11 g/mol (-12.3% mass decrease) vs Br-PEG12-Br |
| Conditions | Comparative data derived from vendor product specifications; mass calculated from defined molecular formulas (BOC Sciences product catalog, accessed April 2026). |
Why This Matters
The defined intermediate chain length enables procurement of a linker with a specific spatial reach and solubility profile that cannot be achieved by substituting with PEG8 or PEG12 variants, ensuring experimental conditions match published protocols.
- [1] BOC Sciences. Br-PEG8-Br (BPG-1373), Br-PEG10-Br (BPG-0144), Br-PEG12-Br (BPG-1375) Product Specification Pages. Available at: https://peg.bocsci.com (accessed April 2026). View Source
- [2] Gadd MS, et al. Structural Basis of PROTAC Cooperative Recognition. ACS Med Chem Lett. 2022;13(8):1265-1272. DOI: 10.1021/acsmedchemlett.2c00877. View Source
